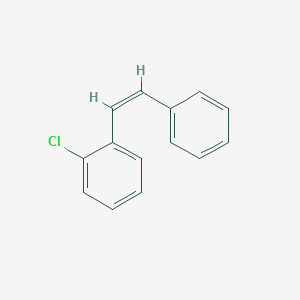
(Z)-2-Chlorostilbene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(Z)-2-Chlorostilbene is a chemical compound that belongs to the stilbene family. It is an organic molecule that consists of a phenyl group attached to two vinyl groups. This compound has gained significant attention in the scientific community due to its potential applications in various fields, including medicine, agriculture, and materials science.
Mécanisme D'action
The mechanism of action of (Z)-2-Chlorostilbene depends on its application. In cancer cells, it induces apoptosis by activating the caspase cascade, which leads to the breakdown of cellular components. In neurodegenerative diseases, it inhibits the formation of amyloid beta plaques, which are responsible for the death of neurons. In agriculture, it inhibits the growth of fungi by disrupting their cell membranes.
Effets Biochimiques Et Physiologiques
(Z)-2-Chlorostilbene has been shown to have various biochemical and physiological effects. In cancer cells, it induces apoptosis, which leads to the death of cancer cells. In neurodegenerative diseases, it protects neurons from the toxic effects of amyloid beta plaques. In agriculture, it inhibits the growth of fungi, which can lead to the protection of crops from fungal infections.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using (Z)-2-Chlorostilbene in lab experiments include its low toxicity, high stability, and ease of synthesis. However, its solubility in water is limited, which can make it difficult to use in certain experiments. Its high melting point can also make it difficult to handle in some experiments.
Orientations Futures
There are several future directions for the study of (Z)-2-Chlorostilbene. In medicine, it can be studied further for its potential use in treating other types of cancer and neurodegenerative diseases. In agriculture, it can be studied for its potential use in developing new fungicides. In materials science, it can be studied for its potential use in developing new OLEDs. Furthermore, the mechanism of action of (Z)-2-Chlorostilbene can be studied further to better understand its effects on cells and organisms.
Conclusion:
In conclusion, (Z)-2-Chlorostilbene is a chemical compound that has potential applications in various fields, including medicine, agriculture, and materials science. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of this compound and its applications in different fields.
Méthodes De Synthèse
The synthesis of (Z)-2-Chlorostilbene can be achieved through several methods. One of the most commonly used methods is the Wittig reaction. In this reaction, a phosphonium ylide reacts with an aldehyde or ketone to form an alkene. The reaction involves the formation of a new carbon-carbon double bond and the removal of a leaving group. The reaction conditions, such as the choice of solvent and the temperature, can affect the yield and purity of the product.
Applications De Recherche Scientifique
(Z)-2-Chlorostilbene has been studied for its potential applications in various fields. In medicine, it has been shown to have anticancer properties. It inhibits the growth of cancer cells by inducing apoptosis, which is a programmed cell death. It has also been studied for its potential use in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. In agriculture, it has been shown to have antifungal properties, and it can be used as a fungicide to protect crops from fungal infections. In materials science, it has been studied for its potential use in the development of organic light-emitting diodes (OLEDs).
Propriétés
Numéro CAS |
1657-51-8 |
|---|---|
Nom du produit |
(Z)-2-Chlorostilbene |
Formule moléculaire |
C14H11Cl |
Poids moléculaire |
214.69 g/mol |
Nom IUPAC |
1-chloro-2-[(Z)-2-phenylethenyl]benzene |
InChI |
InChI=1S/C14H11Cl/c15-14-9-5-4-8-13(14)11-10-12-6-2-1-3-7-12/h1-11H/b11-10- |
Clé InChI |
WTVKFPGVKKXUHG-KHPPLWFESA-N |
SMILES isomérique |
C1=CC=C(C=C1)/C=C\C2=CC=CC=C2Cl |
SMILES |
C1=CC=C(C=C1)C=CC2=CC=CC=C2Cl |
SMILES canonique |
C1=CC=C(C=C1)C=CC2=CC=CC=C2Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



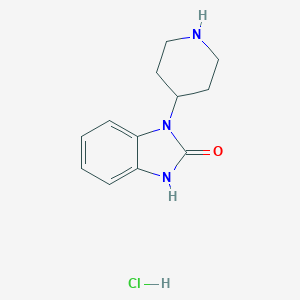

![1-(5-hydroxy-2-methyl-1H-benzo[d]imidazol-4-yl)ethanone](/img/structure/B155621.png)
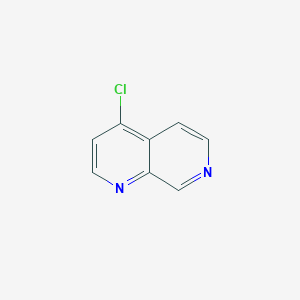
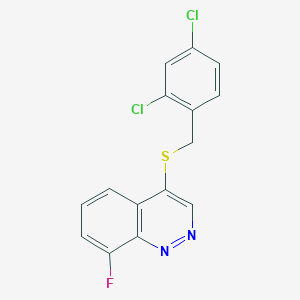
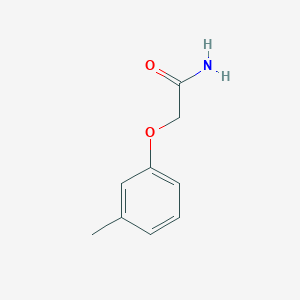
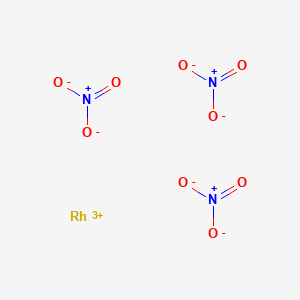
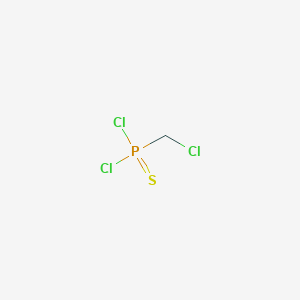
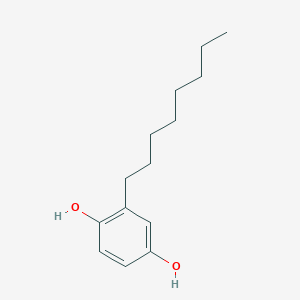
![1H-Pyrrolo[3,2-b]pyridine-6-carboxylic acid](/img/structure/B155636.png)
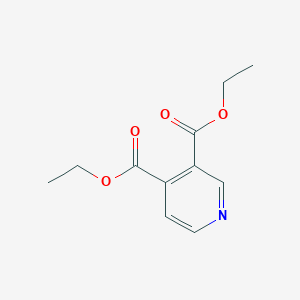

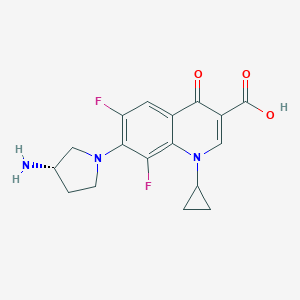
![2,4-dihydro-4-[(2-hydroxyphenyl)azo]-5-methyl-2-phenyl-3H-pyrazol-3-one](/img/structure/B155645.png)